molecular formula C19H14N2O4S B2747411 methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate CAS No. 681163-86-0

methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2747411
CAS No.: 681163-86-0
M. Wt: 366.39
InChI Key: LQXUIKWNKIEADQ-UHFFFAOYSA-N
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Description

Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of chromeno-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno ring fused with a thiazole ring, which is further linked to a benzoate moiety through a carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Thiazole Core: The chromeno-thiazole core can be synthesized by the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the chromeno-thiazole intermediate with an isocyanate derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((4H-chromeno[4,3-d]thiazol-2-yl)carbamoyl)benzoate: Known for its unique chromeno-thiazole structure.

    Chromeno-thiazole Derivatives: Other compounds with similar core structures but different substituents.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-(4H-chromeno[4,3-d][1,3]thiazol-2-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-24-18(23)12-8-6-11(7-9-12)17(22)21-19-20-16-13-4-2-3-5-14(13)25-10-15(16)26-19/h2-9H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUIKWNKIEADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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